2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 3-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the pyridine ring, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is employed in the development of new agrochemical agents, including herbicides and fungicides, due to its ability to interact with biological targets in plants.
Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties, which can be applied in various technological applications.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of particular enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine can be compared with other similar compounds such as:
2-(4-bromo-1H-pyrazol-1-yl)aniline: This compound contains an aniline group instead of a fluoropyridine ring, which may result in different chemical properties and applications.
4-bromo-1H-pyrazole: This simpler compound lacks the pyridine ring and is used as a starting material for the synthesis of more complex derivatives.
3-fluoropyridine: This compound contains only the fluoropyridine ring and is used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its combination of both pyrazole and pyridine rings, which imparts distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3/c9-6-4-12-13(5-6)8-7(10)2-1-3-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURNEWQPLMWVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341900-28-4 |
Source
|
Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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